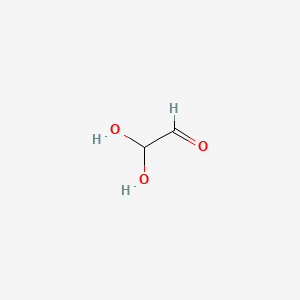
Dihydroxyacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxyacetaldehyde, also known as 2,2-dihydroxyacetaldehyde, is an organic compound with the molecular formula C2H4O3. It is a simple aldehyde with two hydroxyl groups attached to the same carbon atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihydroxyacetaldehyde can be synthesized through various methods. One common approach involves the oxidation of glycerol using mild oxidizing agents. Another method includes the hydrolysis of glyoxal in the presence of water.
Industrial Production Methods: Industrial production of this compound is not very common due to its high reactivity and instability. it can be produced on a small scale for research purposes using controlled oxidation processes.
Analyse Chemischer Reaktionen
Types of Reactions: Dihydroxyacetaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to formic acid and carbon dioxide.
Reduction: It can be reduced to glycerol.
Condensation: It can undergo aldol condensation to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Basic conditions using catalysts like sodium hydroxide.
Major Products Formed:
Oxidation: Formic acid, carbon dioxide.
Reduction: Glycerol.
Condensation: Various aldol products depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Dihydroxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its role in metabolic pathways and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metabolic disorders.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dihydroxyacetaldehyde involves its reactivity with various biological molecules. It can form adducts with proteins and nucleic acids, potentially leading to changes in their structure and function. The compound’s high reactivity is due to the presence of both aldehyde and hydroxyl groups, which can participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Glycolaldehyde: Similar in structure but with only one hydroxyl group.
Glyceraldehyde: Contains an additional hydroxyl group compared to dihydroxyacetaldehyde.
Hydroxyacetone: Similar in structure but with a ketone group instead of an aldehyde group.
Uniqueness: this compound is unique due to the presence of two hydroxyl groups attached to the same carbon atom, which imparts high reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
631-59-4 |
|---|---|
Molekularformel |
C2H4O3 |
Molekulargewicht |
76.05 g/mol |
IUPAC-Name |
2,2-dihydroxyacetaldehyde |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h1-2,4-5H |
InChI-Schlüssel |
ROUFUEVOXWOSOA-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


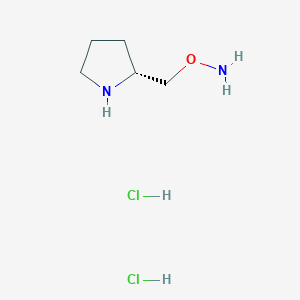
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
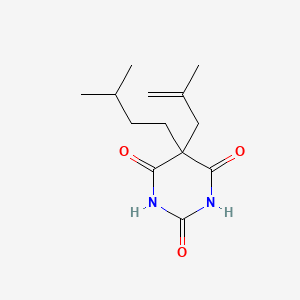
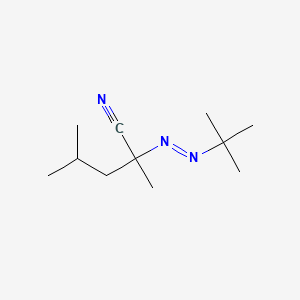
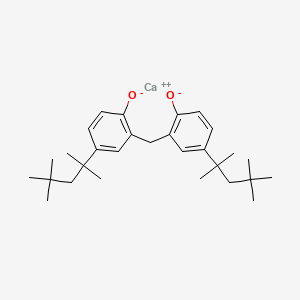
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)
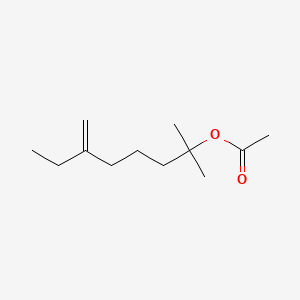
![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
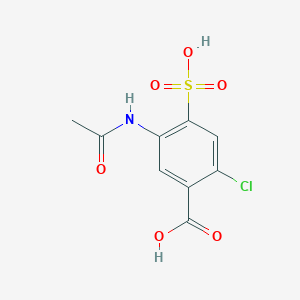
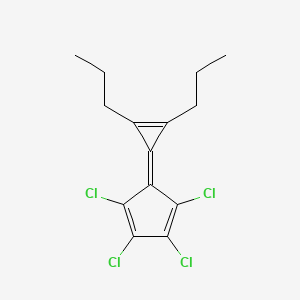

![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
